![molecular formula C20H25FN2O3 B15146774 4-[2-[6-[2-[2-(2-fluoroethoxy)ethoxy]ethoxy]pyridin-3-yl]ethenyl]-N-methylaniline](/img/structure/B15146774.png)
4-[2-[6-[2-[2-(2-fluoroethoxy)ethoxy]ethoxy]pyridin-3-yl]ethenyl]-N-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-[6-[2-[2-(2-fluoroethoxy)ethoxy]ethoxy]pyridin-3-yl]ethenyl]-N-methylaniline is a synthetic organic compound with the molecular formula C20H25FN2O3 It is known for its complex structure, which includes a pyridine ring substituted with multiple ethoxy groups and a fluoroethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[6-[2-[2-(2-fluoroethoxy)ethoxy]ethoxy]pyridin-3-yl]ethenyl]-N-methylaniline involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The synthesis begins with the preparation of a pyridine intermediate, which is functionalized with ethoxy groups. This step typically involves the reaction of pyridine with ethylene oxide under basic conditions to introduce the ethoxy groups.
Introduction of the Fluoroethoxy Group: The next step involves the introduction of the fluoroethoxy group. This can be achieved by reacting the pyridine intermediate with 2-fluoroethanol in the presence of a suitable catalyst.
Vinylation: The final step involves the introduction of the vinyl group to the pyridine ring. This can be accomplished through a Heck reaction, where the pyridine intermediate is reacted with a vinyl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-[6-[2-[2-(2-fluoroethoxy)ethoxy]ethoxy]pyridin-3-yl]ethenyl]-N-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the vinyl group or other reducible functionalities.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroethoxy group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Reduced vinyl derivatives.
Substitution: Substituted derivatives with nucleophiles replacing the fluoroethoxy group.
Aplicaciones Científicas De Investigación
4-[2-[6-[2-[2-(2-fluoroethoxy)ethoxy]ethoxy]pyridin-3-yl]ethenyl]-N-methylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-[2-[6-[2-[2-(2-fluoroethoxy)ethoxy]ethoxy]pyridin-3-yl]ethenyl]-N-methylaniline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the fluoroethoxy group enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[2-[6-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]pyridin-3-yl]ethenyl]-N-methylaniline
- 4-[2-[6-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]pyridin-3-yl]ethenyl]-N-methylaniline
Uniqueness
4-[2-[6-[2-[2-(2-fluoroethoxy)ethoxy]ethoxy]pyridin-3-yl]ethenyl]-N-methylaniline is unique due to the presence of the fluoroethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, binding affinity, and specificity compared to its analogs with different substituents.
Propiedades
Fórmula molecular |
C20H25FN2O3 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
4-[2-[6-[2-[2-(2-fluoroethoxy)ethoxy]ethoxy]pyridin-3-yl]ethenyl]-N-methylaniline |
InChI |
InChI=1S/C20H25FN2O3/c1-22-19-7-4-17(5-8-19)2-3-18-6-9-20(23-16-18)26-15-14-25-13-12-24-11-10-21/h2-9,16,22H,10-15H2,1H3 |
Clave InChI |
YNDIAUKFXKEXSV-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC=C(C=C1)C=CC2=CN=C(C=C2)OCCOCCOCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


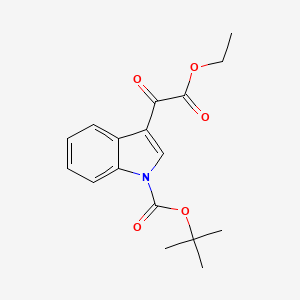
![Bis{2-oxa-6-azaspiro[3.3]heptan-1-YL} oxalate](/img/structure/B15146700.png)
![[(2,3-Dimethylphenyl)methyl]hydrazine](/img/structure/B15146706.png)
![10-[3-(3,4-Dihydroxyphenyl)prop-2-enoyloxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B15146715.png)
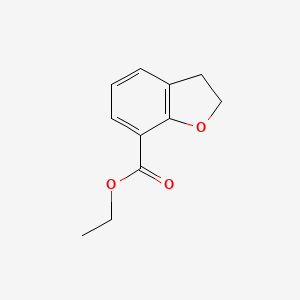
![5-[(3-Aminopyrrolidin-1-yl)methyl]-1,3-oxazolidin-2-one dihydrochloride](/img/structure/B15146725.png)
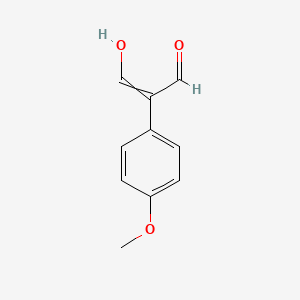
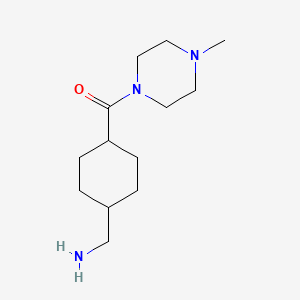
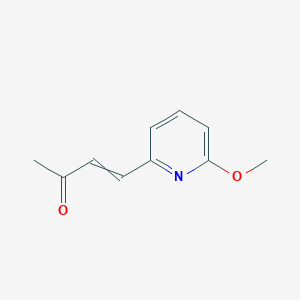
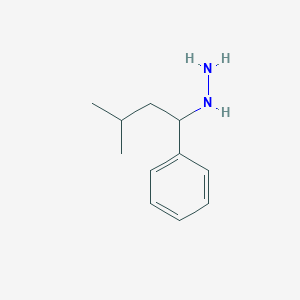
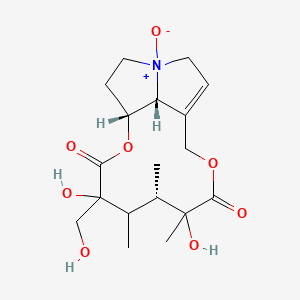
![N-[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B15146769.png)
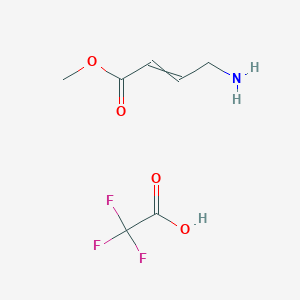
![N-[2-(Trifluoromethoxy)ethyl]adamantan-2-amine](/img/structure/B15146785.png)
